molecular formula C17H18F2N4O3S B2718370 Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-22-9

Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2718370
CAS No.: 941897-22-9
M. Wt: 396.41
InChI Key: ANSVULBHPQQPHM-UHFFFAOYSA-N
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Description

Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 4-(difluoromethoxy)phenyl substituent at position 7, a methyl group at position 5, and a methylthio (-SMe) group at position 2. The difluoromethoxy group contributes to lipophilicity and metabolic stability, while the methylthio group may influence electronic properties and reactivity .

This compound is synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate, often catalyzed by eco-friendly additives like 4,4’-trimethylenedipiperidine (TMPD). Such methods emphasize high yields (~92%) and reduced environmental impact through solvent recycling .

Properties

IUPAC Name

ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c1-4-25-14(24)12-9(2)20-16-21-17(27-3)22-23(16)13(12)10-5-7-11(8-6-10)26-15(18)19/h5-8,13,15H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSVULBHPQQPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)OC(F)F)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F2N4O3SC_{17}H_{18}F_{2}N_{4}O_{3}S with a molecular weight of 396.4 g/mol. The compound features a triazolo-pyrimidine core structure that is often associated with various biological activities.

PropertyValue
CAS Number941897-22-9
Molecular FormulaC17H18F2N4O3S
Molecular Weight396.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, the compound showed inhibitory concentrations (IC50) below 10 µM against several tumor types, indicating strong antiproliferative activity.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound was tested against multiple cancer cell lines including:

  • HCT-116 : IC50 = 0.58 µM
  • MDA-MB-231 : IC50 = 0.45 µM
  • A549 : IC50 = 0.62 µM

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings support the potential use of the compound as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. Studies suggest that it may interfere with nucleic acid synthesis or disrupt cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and synthetic parameters of the target compound with analogous triazolo-pyrimidine derivatives:

Compound Name Substituents (Positions) Key Structural Features Synthesis Method Yield (%) Key Properties
Target Compound 7: 4-(difluoromethoxy)phenyl; 5: methyl; 2: methylthio Difluoromethoxy enhances lipophilicity; methylthio modulates electronic effects TMPD-catalyzed in water/ethanol or molten TMPD ~92 High thermal stability, recyclable synthesis
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: 4-(4-chlorobenzyloxy)phenyl; 2: 2-fluorobenzylsulfanyl Chlorobenzyloxy and fluorobenzylsulfanyl substituents increase steric bulk Not specified N/A Likely lower solubility due to bulky substituents
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: chloromethyl and hydroxy; 5: 2-chlorophenyl Chloromethyl group increases reactivity; tetrahydro core reduces aromaticity Crystallization-based purification N/A Potential bioactivity due to hydroxy and chloro groups
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate 5: 4-fluorophenyl; 7: trifluoromethyl Trifluoromethyl enhances electron-withdrawing effects; pyrazolo-pyrimidine core Commercial synthesis N/A High stability from CF3 group
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: 2,4-dimethoxyphenyl; 5: phenyl Methoxy groups improve solubility; phenyl enhances π-π interactions Not specified N/A Dimethoxy groups may reduce metabolic clearance

Electronic and Physicochemical Properties

  • Difluoromethoxy vs. Methoxy/Chloro : The -OCF2H group in the target compound offers stronger electron-withdrawing effects than methoxy (-OMe) but less than chloro (-Cl), balancing lipophilicity and metabolic stability .
  • Methylthio vs. Sulfanyl/Chloromethyl : The methylthio group (-SMe) provides moderate electron-donating effects compared to fluorobenzylsulfanyl (-S-CH2-C6H4F), which may sterically hinder interactions .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via multi-component reactions (MCRs) such as the Biginelli-like condensation. A representative protocol involves reacting substituted aldehydes (e.g., 4-(difluoromethoxy)benzaldehyde), 3-amino-1,2,4-triazole derivatives, and ethyl acetoacetate or cyanoacetate in the presence of catalysts like TMDP (tetramethylenediamine phosphonate) under reflux in water/ethanol (1:1 v/v) . For regioselective synthesis, ionic liquid or acidic conditions may be employed to favor specific tautomers . Purification often involves recrystallization from ethanol or ethyl acetate, yielding >90% purity .

Q. Which spectroscopic methods are used for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio groups at δ ~2.5 ppm) and confirms regiochemistry .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N within ±0.4% of theoretical values) .
  • X-ray crystallography : Resolves ambiguities in dihedral angles and puckering conformations of the pyrimidine ring .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity depends on reaction conditions:

  • Ionic liquid vs. acidic media : Ionic conditions (e.g., 1-butyl-3-methylimidazolium bromide) favor 5-methyl-7-phenyl isomers, while acidic conditions (e.g., glacial acetic acid) yield 7-methyl-5-phenyl derivatives .
  • Catalyst choice : TMDP enhances cyclization efficiency in polar solvents, reducing side products .
  • Temperature control : Lower temperatures (~65°C) stabilize kinetic products, while higher temperatures (~120°C) promote thermodynamic control .

Q. What strategies resolve contradictions in spectral data interpretation?

Contradictions in NMR assignments (e.g., overlapping signals for dihydro-pyrimidine protons) are resolved via:

  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons .
  • X-ray crystallography : Provides definitive bond lengths and angles (e.g., confirming boat conformation of the pyrimidine ring) .
  • Computational DFT analysis : Predicts chemical shifts and validates experimental data .

Q. How is computational modeling applied to study bioactivity?

  • Docking studies : Predict binding affinity to targets (e.g., mTOR kinase for antitumor activity) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., difluoromethoxy group’s electronegativity) with IC₅₀ values .

Q. How to optimize reaction yields for scale-up synthesis?

Use Design of Experiments (DoE) methodologies:

  • Factor screening : Identify critical variables (e.g., catalyst loading, solvent ratio) via Plackett-Burman design .
  • Response surface modeling (RSM) : Optimize parameters (e.g., 65°C, 10 mol% TMDP) to maximize yield .
  • Flow chemistry : Continuous-flow reactors minimize batch variability and improve heat/mass transfer .

Q. What in vitro assays evaluate antitumor potential?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HepG-2, A-549) after 48–72 h exposure, with IC₅₀ values compared to cisplatin .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .
  • Kinase inhibition : ELISA-based assays assess mTOR or PI3K inhibition at nanomolar concentrations .

Q. How to analyze structure-activity relationships (SAR) for substituents?

  • Electron-withdrawing groups : Difluoromethoxy enhances metabolic stability and target binding vs. methoxy .
  • Methylthio vs. methylsulfonyl : Thioether groups improve lipophilicity (logP ~2.5), enhancing membrane permeability .
  • Phenyl ring substitution : Para-substituted aryl groups (e.g., 4-CF₃) increase steric bulk, reducing off-target interactions .

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